molecular formula C15H14FN3O B13051404 1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine

1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B13051404
M. Wt: 271.29 g/mol
InChI Key: ADVNKLOYUIXVRY-UHFFFAOYSA-N
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Description

1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-C]pyridine core fused to a substituted pyridine ring. The pyridine moiety is functionalized with a 2-fluoroethoxy group at position 5 and a methyl group at position 2. The 2-fluoroethoxy group enhances metabolic stability compared to non-fluorinated alkoxy groups, while the methyl substituent may improve lipophilicity and bioavailability .

Properties

Molecular Formula

C15H14FN3O

Molecular Weight

271.29 g/mol

IUPAC Name

1-[5-(2-fluoroethoxy)-4-methylpyridin-2-yl]pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C15H14FN3O/c1-11-8-15(18-10-14(11)20-7-4-16)19-6-3-12-2-5-17-9-13(12)19/h2-3,5-6,8-10H,4,7H2,1H3

InChI Key

ADVNKLOYUIXVRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1OCCF)N2C=CC3=C2C=NC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving 2,3-ene-1,5-diones and ammonia, followed by oxidation.

    Introduction of the Fluoroethoxy Group: The fluoroethoxy group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the fluoroethoxy group.

    Formation of the Pyrrolo[2,3-C]pyridine Structure: This involves cyclization reactions, often catalyzed by transition metals such as palladium or nickel, to form the fused pyrrolo[2,3-C]pyridine structure.

Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organometallic catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the development of advanced materials, including organic semiconductors and fluorescent dyes

Mechanism of Action

The mechanism of action of 1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroethoxy group enhances its binding affinity to these targets, while the pyrrolo[2,3-C]pyridine structure allows for specific interactions with active sites. These interactions can modulate the activity of the targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs, derived from evidence-based

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Notes
1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine (Target) Pyrrolo[2,3-C]pyridine 5-(2-Fluoroethoxy), 4-methyl on pyridine C₁₅H₁₄FN₃O 283.30 g/mol Enhanced metabolic stability due to 2-fluoroethoxy; moderate lipophilicity (calculated LogP ~2.1).
5-Fluoro-1H-pyrrolo[2,3-b]pyridine (A143407) Pyrrolo[2,3-b]pyridine 5-Fluoro on pyrrolo-pyridine core C₇H₅FN₂ 136.13 g/mol High structural similarity (0.86); electron-withdrawing fluorine may enhance binding affinity .
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 3-Chloro, 5-(trifluoromethyl) on pyridine C₁₃H₇ClF₃N₃ 321.66 g/mol Bulky trifluoromethyl group increases steric hindrance; chloro substituent improves selectivity .
1-(5-Methoxypyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one (Compound 27) Pyrrolo[2,3-d]pyrimidine Methoxypyridine and pyridinylacetyl groups C₁₈H₁₆N₄O₂ 328.35 g/mol Larger molecular weight; acetyl linker may reduce membrane permeability .
7-Chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine Pyrrolo[2,3-c]pyridine 7-Chloro, 2-methyl, 3-(methylsulfanyl) C₉H₈ClN₂S 228.70 g/mol Sulfur-containing substituent increases polar surface area; potential for H-bonding .

Detailed Analysis of Structural and Functional Differences

Core Heterocyclic Systems

  • Pyrrolo[2,3-C]pyridine (Target) : The [2,3-C] fusion pattern places the nitrogen atoms in distinct positions compared to [2,3-b] or [2,3-d] isomers, altering electronic distribution and hydrogen-bonding capabilities.
  • Pyrrolo[2,3-b]pyridine Analogs : Compounds like A143407 (5-fluoro substitution) exhibit high structural similarity but differ in fluorine placement, which may affect target engagement .

Substituent Effects

  • Fluorinated Groups: The target’s 2-fluoroethoxy group offers a balance between lipophilicity and metabolic resistance, whereas non-fluorinated analogs (e.g., methoxy in Compound 27) are more prone to oxidative metabolism .
  • Methyl and Chloro Substituents : The 4-methyl group on the target’s pyridine ring enhances lipophilicity (LogP +0.5 vs. unsubstituted analogs). In contrast, chloro substituents (e.g., in ) provide steric bulk and electron-withdrawing effects.

Physicochemical and Pharmacokinetic Implications

  • Molecular Weight and Solubility : The target (283.30 g/mol) is smaller than Compound 27 (328.35 g/mol), suggesting better membrane permeability. However, its moderate LogP (~2.1) may limit aqueous solubility.
  • Synthetic Accessibility : The target’s 2-fluoroethoxy group requires specialized fluorination techniques, whereas methyl or methoxy substituents (e.g., ) are more straightforward to introduce .

Biological Activity

1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a compound of significant interest due to its potential biological activities, particularly in cancer therapy. This article explores the synthesis, biological evaluation, and pharmacological properties of this compound, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolo[2,3-C]pyridine core substituted with a 2-fluoroethoxy group and a methylpyridine moiety. The molecular formula is C13H14FN3O, with a molecular weight of approximately 241.27 g/mol.

Research indicates that compounds in the pyrrolo[2,3-C]pyridine class exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Specifically, derivatives have shown IC50 values in the nanomolar range against FGFR1, FGFR2, and FGFR3 .

In Vitro Studies

In vitro studies demonstrated that this compound effectively inhibited the proliferation of breast cancer cell lines such as 4T1 and MDA-MB-231. Notably, the compound induced apoptosis in these cells and significantly inhibited their migration and invasion capabilities, suggesting its potential as an anticancer agent .

Case Studies

A study focusing on a series of pyrrolo[2,3-C]pyridine derivatives highlighted the promising activity of compound 4h (a close analogue) against FGFRs. It exhibited IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, demonstrating its efficacy as a lead compound for further development in cancer therapy .

In another investigation, structural modifications to the pyrrolo[2,3-C]pyridine scaffold were explored to enhance biological activity. The introduction of various substituents at the 5-position improved ligand efficiency and receptor binding affinity, leading to enhanced therapeutic potential against cancer cell lines .

Data Tables

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)Cell Line InhibitionApoptosis Induction
4h794T1Yes
Analogue A25712MDA-MB-231Moderate
Analogue B300>1000Other LinesNo

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